![molecular formula C8H10N2O2S2 B12533320 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile CAS No. 675832-94-7](/img/structure/B12533320.png)
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and two sulfanyl groups attached to a but-2-enedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl mercaptan with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile: Known for its unique combination of hydroxyethyl and sulfanyl groups.
Thiodiglycol: A diol with a sulfur atom, used as a solvent and antineoplastic agent.
2,3-Bis[(4-dialkylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile: Used in the development of fluorescent materials.
Uniqueness
This compound stands out due to its specific structural features and the versatility of its chemical reactivity
Propriétés
Numéro CAS |
675832-94-7 |
|---|---|
Formule moléculaire |
C8H10N2O2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2,3-bis(2-hydroxyethylsulfanyl)but-2-enedinitrile |
InChI |
InChI=1S/C8H10N2O2S2/c9-5-7(13-3-1-11)8(6-10)14-4-2-12/h11-12H,1-4H2 |
Clé InChI |
NKPFYHKLFLYNQQ-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=C(C#N)SCCO)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


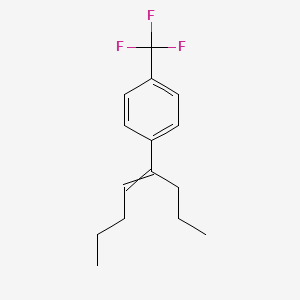
![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)

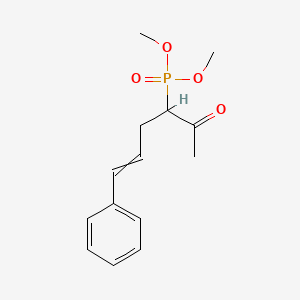
![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)
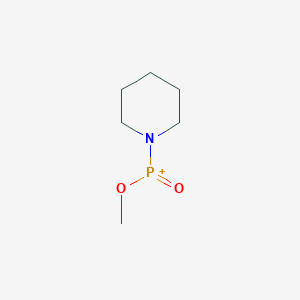
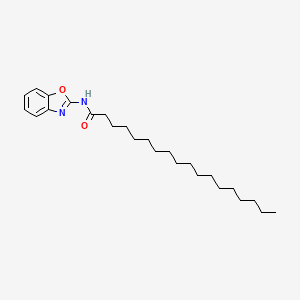
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
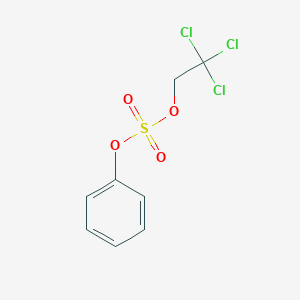
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
